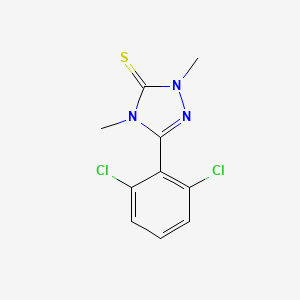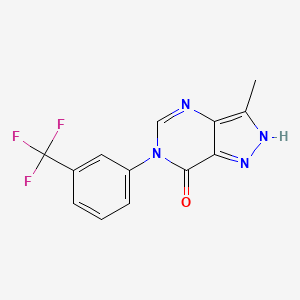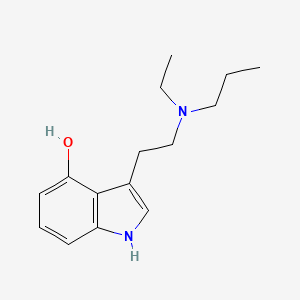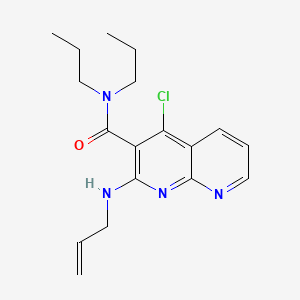
3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide is a complex organic compound featuring benzoselenazolium and imidazolidinylidene moieties
Vorbereitungsmethoden
The synthesis of 3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide involves multiple steps. The synthetic route typically includes the following steps:
Formation of Benzoselenazolium Core: The initial step involves the synthesis of the benzoselenazolium core through the reaction of appropriate selenazole derivatives with ethylating agents.
Imidazolidinylidene Formation: The next step involves the formation of the imidazolidinylidene moiety by reacting the benzoselenazolium core with suitable imidazolidinone derivatives under controlled conditions.
Final Coupling: The final step involves coupling the benzoselenazolium and imidazolidinylidene moieties through a series of condensation reactions, followed by purification to obtain the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis due to its unique structural properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to cellular receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide can be compared with similar compounds such as:
- 3-Ethyl-2-[3-(3-ethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl]benzoselenazolium bromide
- 3-Ethyl-2-[2-[3-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl]ethenyl]benzothiazolium iodide
- 3-ethyl-2-[2-[(3-ethyl-3H-benzoselenazol-2-ylidene)methyl]but-1-enyl]benzoselenazolium iodide
These compounds share structural similarities but differ in specific functional groups and substituents, which can influence their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
93964-28-4 |
|---|---|
Molekularformel |
C32H31IN4OSe2 |
Molekulargewicht |
772.5 g/mol |
IUPAC-Name |
(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)methylidene]-5-[(2Z)-2-(3-ethyl-1,3-benzoselenazol-2-ylidene)ethylidene]-1-phenylimidazolidin-4-one;iodide |
InChI |
InChI=1S/C32H31N4OSe2.HI/c1-4-33-24-16-10-12-18-27(24)38-30(33)21-20-26-32(37)35(6-3)29(36(26)23-14-8-7-9-15-23)22-31-34(5-2)25-17-11-13-19-28(25)39-31;/h7-22H,4-6H2,1-3H3;1H/q+1;/p-1/b26-20+,30-21-; |
InChI-Schlüssel |
BDDKZXTYLKCYSK-ZWAXMQAOSA-M |
Isomerische SMILES |
CCN\1C2=CC=CC=C2[Se]/C1=C\C=C\3/C(=O)N(/C(=C\C4=[N+](C5=CC=CC=C5[Se]4)CC)/N3C6=CC=CC=C6)CC.[I-] |
Kanonische SMILES |
CCN1C2=CC=CC=C2[Se]C1=CC=C3C(=O)N(C(=CC4=[N+](C5=CC=CC=C5[Se]4)CC)N3C6=CC=CC=C6)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



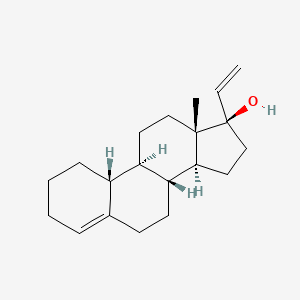
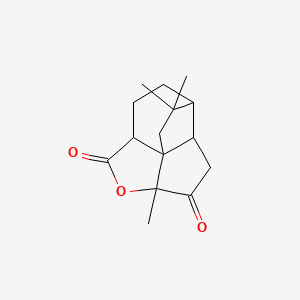
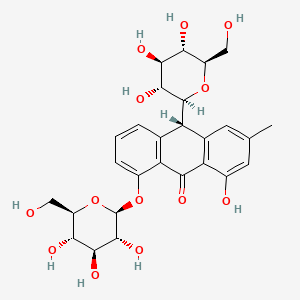
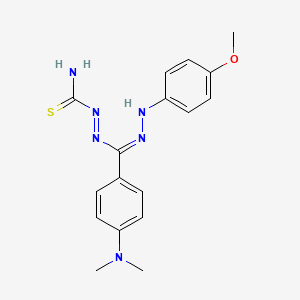
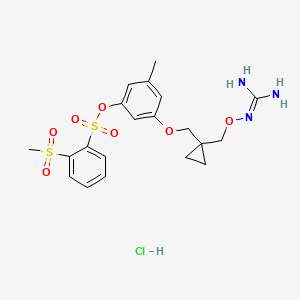
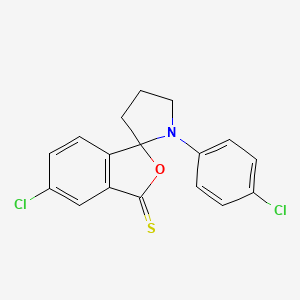
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
